molecular formula C4H6NOPS B14309316 Ethenyl(methyl)phosphinothioic isocyanate CAS No. 113419-11-7

Ethenyl(methyl)phosphinothioic isocyanate

Cat. No.: B14309316
CAS No.: 113419-11-7
M. Wt: 147.14 g/mol
InChI Key: BNTXSQSOEKZEFQ-UHFFFAOYSA-N
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Description

Ethenyl(methyl)phosphinothioic isocyanate is an organic compound that contains both isocyanate and phosphinothioic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenyl(methyl)phosphinothioic isocyanate typically involves the reaction of appropriate phosphinothioic acid derivatives with isocyanates. One common method includes the use of triphenylphosphine and dichlorocyanobenzoquinone in acetonitrile to convert alcohols, thiols, and trimethylsilyl ethers into isocyanates . Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant .

Industrial Production Methods

Industrial production of isocyanates, including this compound, often involves phosgenation of amines. This process requires special precautions due to the hazardous nature of phosgene . Alternative methods include the use of oxalyl chloride as a safer phosgene substitute .

Chemical Reactions Analysis

Types of Reactions

Ethenyl(methyl)phosphinothioic isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triphenylphosphine, dichlorocyanobenzoquinone, DMSO, and oxalyl chloride . Reaction conditions often involve solvents like acetonitrile and temperatures ranging from room temperature to moderate heating.

Major Products

Major products formed from these reactions include urethanes, ureas, and various addition products depending on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethenyl(methyl)phosphinothioic isocyanate include other isocyanates such as methyl isocyanate, ethyl isocyanate, and phenyl isocyanate . These compounds share the isocyanate functional group but differ in their alkyl or aryl substituents.

Uniqueness

This compound is unique due to the presence of both ethenyl and phosphinothioic groups, which impart distinct chemical properties and reactivity compared to other isocyanates . This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

113419-11-7

Molecular Formula

C4H6NOPS

Molecular Weight

147.14 g/mol

IUPAC Name

ethenyl-isocyanato-methyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H6NOPS/c1-3-7(2,8)5-4-6/h3H,1H2,2H3

InChI Key

BNTXSQSOEKZEFQ-UHFFFAOYSA-N

Canonical SMILES

CP(=S)(C=C)N=C=O

Origin of Product

United States

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